

FIIN-1 versus PD173074: comparing reversible and irreversible FGFR inhibition

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Compound of Interest		
Compound Name:	FIIN-1	
Cat. No.:	B10783074	Get Quote

A Head-to-Head Battle: FIIN-1 and PD173074 in the Realm of FGFR Inhibition

In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptors (FGFRs) have emerged as critical targets. The aberrant activation of FGFR signaling is a key driver in various malignancies, making the development of potent and selective FGFR inhibitors a cornerstone of modern drug discovery. This guide provides a detailed comparison of two prominent FGFR inhibitors: **FIIN-1**, an irreversible inhibitor, and PD173074, a reversible inhibitor. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to characterize them, offering researchers a comprehensive resource for selecting the appropriate tool for their specific research needs.

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between **FIIN-1** and PD173074 lies in their interaction with the FGFR kinase domain. PD173074 is an ATP-competitive inhibitor, meaning it reversibly binds to the ATP-binding pocket of the FGFR kinase, competing with the endogenous ATP molecules necessary for the receptor's kinase activity. In contrast, **FIIN-1** is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue within the ATP-binding site of FGFRs.[1] [2] This covalent linkage permanently inactivates the receptor, leading to a prolonged and sustained inhibition of downstream signaling pathways. **FIIN-1** was, in fact, derived from the chemical scaffold of PD173074.[3]



Comparative Efficacy and Selectivity: A Quantitative Look

The potency and selectivity of **FIIN-1** and PD173074 have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data for each inhibitor.

Table 1: FIIN-1 Inhibitory Activity

Target	Binding Affinity (Kd, nM)	Biochemical Potency (IC50, nM)
FGFR1	2.8[3]	9.2
FGFR2	6.9	6.2
FGFR3	5.4[3]	11.9
FGFR4	120[3]	189
VEGFR2	210[3]	-
Flt-1	32[3]	661
Flt-4	120[3]	-

Table 2: PD173074 Inhibitory Activity

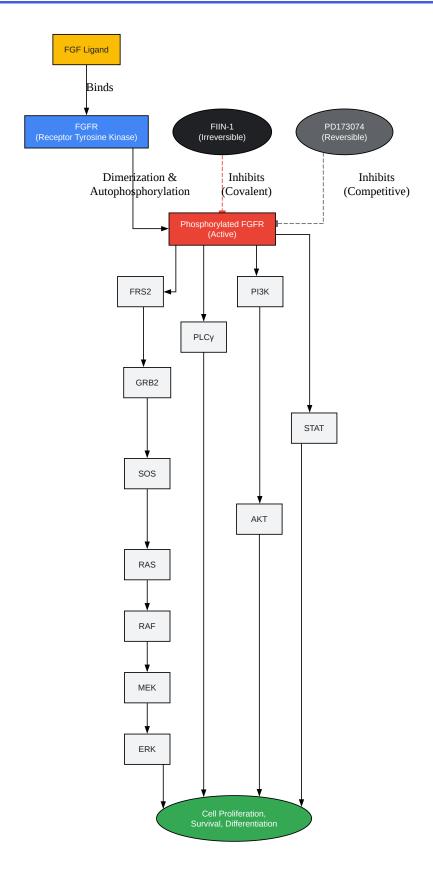


Target	Biochemical Potency (IC50, nM)
FGFR1	21.5 - 25[4]
FGFR3	5[5]
VEGFR2	~100 - 200[4]
PDGFR	>17600[5]
c-Src	>19800[5]
EGFR	>50000[5]
InsR	>50000[5]
MEK	>50000[5]
PKC	>50000[5]

Signaling Pathways and Experimental Workflows

To understand the impact of these inhibitors, it is crucial to visualize the signaling cascade they disrupt and the experimental approaches used to evaluate their efficacy.

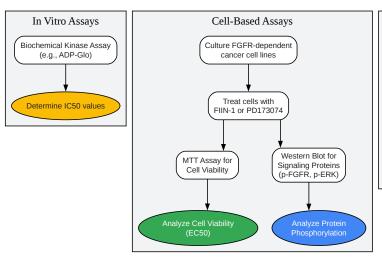


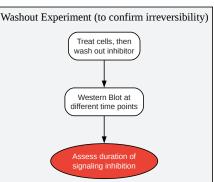


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Caption: FGFR Signaling Pathway and points of inhibition by FIIN-1 and PD173074.







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